
Cy3.5 tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3.5 tetrazine is a fluorescent dye that is widely used in biochemical and biological research. It is known for its ability to label trans-cyclooctene-modified biological molecules, making it an excellent tool for fluorescence imaging and other fluorescence-based biochemical analyses . The compound is part of the tetrazine family, which is characterized by the presence of a tetrazine moiety, a heterocyclic compound containing four nitrogen atoms.
Méthodes De Préparation
The synthesis of Cy3.5 tetrazine involves several steps, including the preparation of the tetrazine moiety and its subsequent conjugation with the Cy3.5 dye. Common synthetic routes include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of tetrazine derivatives with fine-tuned electronic properties. Industrial production methods typically involve large-scale synthesis using these established routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Cy3.5 tetrazine undergoes a variety of chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . One of the most notable reactions is the inverse electron demand Diels–Alder (IEDDA) reaction with strained alkenes such as trans-cyclooctene . This reaction is highly efficient and selective, forming stable conjugates via a dihydropyrazine moiety. Common reagents used in these reactions include strained alkenes and alkynes, and the major products formed are stable conjugates that are useful for various biochemical applications.
Applications De Recherche Scientifique
Cy3.5 tetrazine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used for the labeling of trans-cyclooctene-modified molecules, enabling the study of complex biochemical processes . In biology, it is employed in fluorescence imaging to visualize biomolecules in their native environment . In medicine, this compound is used in the development of diagnostic tools and therapeutic agents, particularly in the study of cancer and other diseases . Its ability to form stable conjugates with biological molecules makes it a valuable tool for various research applications.
Mécanisme D'action
The mechanism of action of Cy3.5 tetrazine involves its reaction with trans-cyclooctene-modified molecules through the inverse electron demand Diels–Alder reaction . This reaction forms a stable dihydropyrazine moiety, which allows for the efficient labeling of biological molecules. The molecular targets of this compound are typically proteins, peptides, and oligonucleotides that have been modified with trans-cyclooctene. The pathways involved in this reaction are highly specific and efficient, making this compound a powerful tool for biochemical research.
Comparaison Avec Des Composés Similaires
Cy3.5 tetrazine is similar to other tetrazine-based compounds, such as Cy3 tetrazine and Cy5 tetrazine . These compounds also undergo the inverse electron demand Diels–Alder reaction with strained alkenes and are used for similar applications in fluorescence imaging and biochemical analysis. this compound is unique in its spectral properties, with an excitation wavelength of 579 nm and an emission wavelength of 591 nm . This makes it particularly useful for applications that require specific fluorescence characteristics. Other similar compounds include 1,2,4,5-tetrazine derivatives, which are also used in bioorthogonal chemistry and have similar reactivity and stability .
Propriétés
Formule moléculaire |
C47H48ClN7O |
|---|---|
Poids moléculaire |
762.4 g/mol |
Nom IUPAC |
6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;chloride |
InChI |
InChI=1S/C47H47N7O.ClH/c1-46(2)40(53(5)38-27-25-33-14-8-10-16-36(33)43(38)46)18-13-19-41-47(3,4)44-37-17-11-9-15-34(37)26-28-39(44)54(41)29-12-6-7-20-42(55)48-30-32-21-23-35(24-22-32)45-51-49-31-50-52-45;/h8-11,13-19,21-28,31H,6-7,12,20,29-30H2,1-5H3;1H |
Clé InChI |
DVXQMWJFDSQZJL-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)
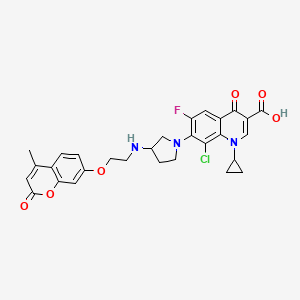
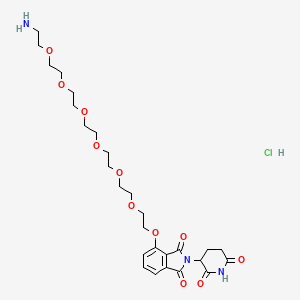
![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)
![3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one](/img/structure/B12368637.png)
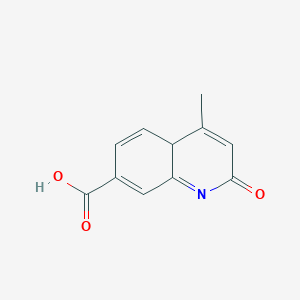
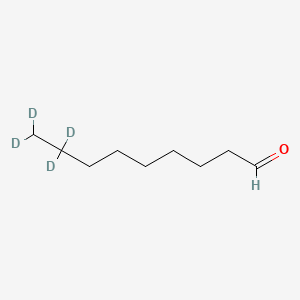
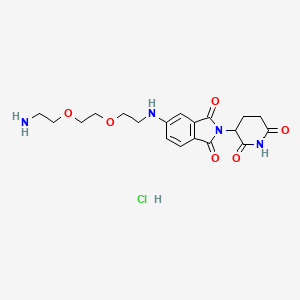
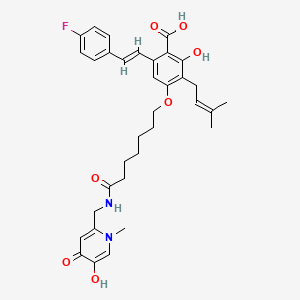

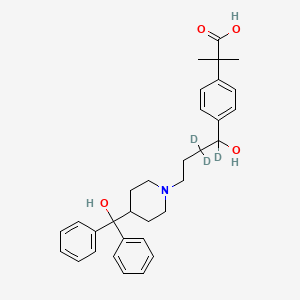
![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)


